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Compound of Interest

Compound Name: Enpatoran hydrochloride

Cat. No.: B8175992

For Researchers, Scientists, and Drug Development Professionals

Enpatoran hydrochloride (formerly M5049) is an investigational, orally administered, small-
molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These
endosomal receptors are key players in the innate immune system, recognizing single-stranded
RNA viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7
and TLR8 is implicated in the pathogenesis of autoimmune diseases like systemic lupus
erythematosus (SLE) and cutaneous lupus erythematosus (CLE), leading to the production of
pro-inflammatory cytokines and type | interferons.[3][4] Enpatoran is designed to block these
signaling pathways, thereby modulating the inflammatory response.[3] This guide provides an
objective comparison of Enpatoran's in vivo target engagement with alternative TLR7/8
modulators, supported by experimental data.

Mechanism of Action: TLR7/8 Inhibition

Enpatoran hydrochloride selectively binds to and stabilizes the inactive dimeric form of TLR7
and TLRS, preventing the conformational changes required for ligand binding and subsequent
downstream signaling.[2] This blockade inhibits the recruitment of the adaptor protein MyD88
and the activation of downstream transcription factors such as NF-kB and IRF7, ultimately
reducing the production of inflammatory cytokines (e.g., IL-6, TNF-a) and type | interferons
(e.g., IFN-0).[2][3]
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Caption: TLR7/8 Signaling Pathway and Inhibition by Enpatoran.

In Vivo Preclinical and Clinical Data

Enpatoran has demonstrated target engagement and efficacy in both preclinical murine models
of lupus and in human clinical trials.

Preclinical Data in Murine Lupus Models

Enpatoran has been evaluated in spontaneous autoimmune mouse models, such as the New
Zealand Black/New Zealand White (NZB/W) F1 hybrid, which develops a disease that closely
mimics human SLE.
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Compound Model Dosing Key Findings Reference

Minimally
efficacious dose
associated with
60% inhibition of
IL-6 release.
NZB/W F1 Mice > 1 mg/kg Improved [5][6]

survival, reduced

Enpatoran
(M5049)

kidney damage,
and decreased
autoantibody

levels.

Robust efficacy,
improved
survival, and
reversal of
proteinuria.
Significant, dose-
dependent

Afimetoran ) -~ suppression of

NZB/W F1 Mice Not specified [718]

(BMS-986256) plasma IL-12p40
and serum auto-
antibodies.
Showed steroid-
sparing effects
when combined
with

prednisolone.

Resiquimod Wild-type Mice 100 ug topical Induces systemic  [1][9]
(R848) (Agonist) application autoimmunity,
including
elevated anti-
dsDNA
antibodies and
glomerulonephriti

S, serving as a
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model to test
TLR7/8
inhibitors.

Clinical Data in SLE and CLE Patients

Enpatoran has undergone Phase | and Phase Il clinical trials to evaluate its safety,
pharmacokinetics, and efficacy in patients with SLE and CLE.
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Compound

Trial Phase

Patient
Population

Dosing

Key
T Reference
Findings

Enpatoran
(M5049)

Phase |

Healthy
Volunteers

Single doses
(1-200 mg),
Multiple
doses (9-200
mg QD or 25-
50 mg BID)

Well-
tolerated.
Dose-
proportional
pharmacokin
etics. Peak
concentration
: 1-2 hours;
Half-life: 6-10

hours.

10]

Exposure-
dependent
inhibition of
ex vivo-
stimulated IL-

6 secretion.

Phase Il
(WILLOW
study)

Enpatoran
(M5049)

SLE and CLE

25 mg, 50
mg, 100 mg
BID

Met primary [11][12]
endpoint in
CLE cohort,
showing
clinically
meaningful
improvement
in CLASI-A
scores. Dose-
dependent
increase in
CLASI-50
and CLASI-
70 response
rates. Rapid
and dose-
dependent

suppression
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of interferon
gene

signature.

Afimetoran
(BMS- Phase Ib
986256)

CLE Not specified

Favorable

safety profile.
Rapid and
sustained

reduction in [8]
TLR7/8

pathway-
associated

cytokines.

MEDI9197
(Agonist)

Phase |

0.005-0.055

mg

Advanced

Solid Tumors )
intratumoral

Feasible for
subcutaneou
s/cutaneous
lesions.
Induced
systemic and
intratumoral

: [13]
immune
activation,
including
increased
tumoral CD8+
and PD-L1+

cells.

Experimental Protocols
Murine Lupus Models

Two common mouse models are used to evaluate the in vivo efficacy of TLR7/8 inhibitors for

lupus-like diseases: the spontaneous NZB/W F1 model and the imiquimod-induced model.

e Animals: Female NZB/W F1 mice are typically used as they spontaneously develop an

autoimmune disease that closely resembles human SLE, including the production of anti-
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dsDNA antibodies, proteinuria, and glomerulonephritis.[14][15]

Treatment Initiation: Prophylactic studies may begin around 8-12 weeks of age, while
therapeutic studies typically start when mice show initial signs of disease (e.g., proteinuria),
often between 21 and 26 weeks of age.[4]

Drug Administration: The test compound (e.g., Enpatoran) or vehicle is administered daily via
oral gavage or other appropriate routes.

Monitoring:
o Proteinuria: Measured weekly or bi-weekly using urine dipsticks.

o Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA at
baseline and specified time points.

o Kidney Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g.,
with H&E and PAS) to assess the severity of glomerulonephritis.

o Other Readouts: Body weight, spleen weight, and analysis of immune cell populations in
the spleen and kidneys by flow cytometry.[2]

Animals: Wild-type mice of various strains (e.g., C57BL/6, BALB/c) can be used.[1]

Induction of Disease: A TLR7 agonist, such as imiquimod (Aldara™ cream) or resiquimod
(R848), is applied topically to the ear or shaved back skin, typically three times a week for
several weeks.[1][11]

Drug Administration: The TLR7/8 inhibitor being tested is administered concurrently with the
TLR7 agonist, usually starting from the first day of imiquimod/resiquimod application.

Monitoring: Similar to the NZB/W F1 model, readouts include serum autoantibody levels,
proteinuria, and histological analysis of organs such as the kidneys, spleen, and liver to
assess inflammation and immune complex deposition.[1]
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In Vivo Lupus Model Selection
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Caption: General Workflow for In Vivo Efficacy Testing in Murine Lupus Models.

Comparison with Alternatives

While Enpatoran is a promising dual TLR7/8 inhibitor, other molecules with similar or related
mechanisms have also been investigated.

o Afimetoran (BMS-986256): Like Enpatoran, Afimetoran is an oral, selective, and equipotent
dual TLR7/8 inhibitor.[7] Preclinical data in the NZB/W mouse model demonstrated robust
efficacy and steroid-sparing potential.[7] A Phase Ib clinical trial in CLE patients showed a
favorable safety profile and pharmacodynamic evidence of target engagement.[8]

e MEDI9197: This is a TLR7/8 agonist designed for intratumoral administration.[16] Unlike
inhibitors, agonists aim to stimulate a local immune response against tumors. In a Phase |
trial, MEDI9197 demonstrated immune activation within the tumor microenvironment.[13]
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While its therapeutic goal is different, the study of MEDI9197 provides valuable insights into
the in vivo effects of modulating the TLR7/8 pathway.

e Resiquimod (R848): Another TLR7/8 agonist, Resiquimod is primarily used preclinically to
induce lupus-like autoimmunity in mice, thereby creating a model to test the efficacy of
TLR7/8 inhibitors.[1][9] Its potent immunostimulatory properties make it unsuitable as a
systemic therapy for autoimmune diseases.

TLR7/8 Inhibitors

Afimet Oral i icati
imetoran (Oral) Primary Application

Enpatoran (Oral) Auto(l(rang]uEﬁp?jlss)e ase

TLR7/8 Agonists
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MEDI9197 (Intratumoral) Oncology
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Preclinical Model

Development

Caption: Comparison of Different TLR7/8 Modulators and Their Applications.

Conclusion

The in vivo data for Enpatoran hydrochloride demonstrate clear target engagement and
therapeutic potential in preclinical models and clinical trials for lupus. The reduction in
interferon gene signature and favorable clinical outcomes in CLE patients provide strong
evidence of its mechanism of action. When compared to other TLR7/8 modulators, Enpatoran
stands out as a promising oral therapy for autoimmune diseases. Further clinical development
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will be crucial to fully establish its efficacy and safety profile relative to existing and emerging
treatments for SLE and CLE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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